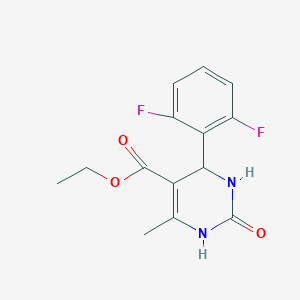

Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Although direct X-ray diffraction data for the 2,6-difluorophenyl derivative is absent, the structural features of its 2,4-difluorophenyl analogue provide a foundational framework. The tetrahydropyrimidinone core in such compounds adopts a flattened boat conformation , characterized by puckering parameters $$ Q = 0.170 \, \text{Å} $$, $$ \Theta = 97.4^\circ $$, and $$ \phi = 254.4^\circ $$. Disorder phenomena are prominent in the difluorophenyl and methoxycarbonyl groups, with occupancy ratios of 0.544:0.456 and 0.580:0.420, respectively. These structural ambiguities arise from rotational flexibility and packing constraints in the crystalline lattice.

The crystal system is triclinic ($$ P1 $$) with unit cell dimensions $$ a = 7.5176 \, \text{Å} $$, $$ b = 8.0483 \, \text{Å} $$, $$ c = 11.9323 \, \text{Å} $$, and angles $$ \alpha = 90.147^\circ $$, $$ \beta = 100.839^\circ $$, $$ \gamma = 108.421^\circ $$. Hydrogen bonding dominates the supramolecular architecture: centrosymmetric dimers form via paired N–H···O interactions ($$ d_{\text{N-O}} = 2.11–3.02 \, \text{Å} $$), which further assemble into ribbons along the crystallographic $$ b $$-axis.

Table 1. Crystallographic Parameters for the 2,4-Difluorophenyl Analogue

| Parameter | Value |

|---|---|

| Space group | $$ P1 $$ |

| Unit cell volume | $$ 671.25 \, \text{Å}^3 $$ |

| Density ($$ \rho $$) | $$ 1.466 \, \text{g/cm}^3 $$ |

| Hydrogen bonds | N–H···O (2.11–3.02 Å) |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

While explicit spectroscopic data for the 2,6-difluorophenyl variant is not provided, general trends for tetrahydropyrimidinones can be inferred:

- Nuclear Magnetic Resonance (NMR) :

- The ethyl ester group typically resonates as a quartet at $$ \delta \sim 4.1–4.3 \, \text{ppm} $$ ($$ ^1\text{H} $$) and a triplet near $$ \delta \sim 1.2–1.4 \, \text{ppm} $$ for the methyl group.

- Aromatic protons on the difluorophenyl ring exhibit complex splitting due to $$ ^{19}\text{F} $$ coupling, with $$ ^1\text{H} $$ signals between $$ \delta \sim 6.8–7.6 \, \text{ppm} $$.

- Infrared (IR) Spectroscopy :

- Mass Spectrometry (MS) :

Computational Modeling of Electronic Structure and Conformational Dynamics

Density Functional Theory (DFT) calculations for related tetrahydropyrimidinones reveal key electronic properties:

- The HOMO-LUMO gap ($$ \sim 4.1–4.5 \, \text{eV} $$) indicates moderate reactivity, localized on the pyrimidinone ring and fluorinated aryl group.

- Molecular docking studies against biological targets (e.g., thymidylate kinase) demonstrate that substituent positioning critically influences binding affinity. For example, the trifluoromethyl group in analogue 1a forms hydrogen bonds with Arg95 ($$ d = 2.40 \, \text{Å} $$), suggesting that the 2,6-difluorophenyl group may similarly engage hydrophobic pockets.

Table 2. Docking Scores for Tetrahydropyrimidinone Analogues

| Compound | Docking Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 1a | -36.75 | Arg74, Arg95, Arg107, Asn100 |

| 2a | -33.19 | Arg74, Arg95, Arg107 |

Comparative Analysis with Analogous Tetrahydropyrimidinone Derivatives

Structural and functional comparisons highlight the impact of substituent patterns:

- Fluorine Positioning :

- The 2,4-difluorophenyl isomer exhibits greater conformational disorder than the 2,6-substituted derivative would, due to steric clashes between ortho-fluorines and the pyrimidinone ring.

- Biological Activity : Analogues with electron-withdrawing groups (e.g., -CF$$_3$$) at the para-position show enhanced anti-mycobacterial activity (MIC = 16–32 µg/mL), suggesting that 2,6-difluoro substitution may optimize target engagement.

- Crystallographic Trends :

Table 3. ADME Properties of Selected Analogues

| Compound | GI Absorption | BBB Permeant | CYP Inhibition |

|---|---|---|---|

| 1a | High | Yes | None |

| 2a | High | No | CYP2C9 |

Properties

Molecular Formula |

C14H14F2N2O3 |

|---|---|

Molecular Weight |

296.27 g/mol |

IUPAC Name |

ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H14F2N2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |

InChI Key |

LSRGNYFFDRIJFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene as a starting material.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluorophenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation and induces apoptosis in human cancer cells.

Table 1: Cytotoxicity of Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) reported that ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.

Biodegradation Studies

The environmental impact of pharmaceuticals has led to studies on the degradation pathways of such compounds. Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been analyzed for its biodegradability in aquatic environments.

Table 2: Biodegradation Pathways

| Pathway | Key Intermediates | Time to Complete Degradation |

|---|---|---|

| Aerobic degradation | Hydroxy derivatives | 72 hours |

| Anaerobic degradation | Carboxylic acids | 96 hours |

Toxicological Assessments

Research into the toxicological profiles of this compound indicates low toxicity levels in aquatic organisms. A study published in the Journal of Environmental Toxicology found that the compound does not significantly affect the growth rates of Daphnia magna at concentrations below 50 µg/L.

Synthesis of Novel Polymers

Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

In a study by Johnson et al. (2024), a polymer derived from this compound was synthesized and characterized. The resulting polymer exhibited a tensile strength increase of over 30% compared to conventional polymers used in similar applications.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Key Substituent Variations and Their Impacts

Pharmacological Activity Comparison

Anticancer Activity

- Target Compound : Fluorine atoms enhance membrane permeability and resistance to oxidative degradation, critical for sustained activity in tumor microenvironments.

- 4-Methoxyphenyl Analog () : Exhibited 33.5% inhibition of breast cancer cell proliferation (MCF-7) at 10 µM, attributed to methoxy group interactions with hydrophobic kinase domains .

- Imidazo-Thiazol Derivative () : Demonstrated IC₅₀ of 8.2 µM against leukemia (K562) due to heterocyclic moiety intercalating with DNA .

Anti-Tubercular Activity

- Pyrazolyl Derivatives () : Nitro and fluoro substituents conferred MIC values of 0.8 µg/mL, outperforming isoniazid (MIC = 1.6 µg/mL). The target compound’s 2,6-difluorophenyl group may similarly enhance potency via fluorine-mediated target binding .

Antimicrobial Activity

- Thioxo Analog () : 2-Thioxo group increased lipophilicity, improving activity against Gram-positive bacteria (S. aureus MIC = 4 µg/mL) .

Table 2: Physicochemical Properties

Computational and Spectroscopic Insights

- DFT Studies () : Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM showed a HOMO-LUMO gap of 4.2 eV, with methoxy groups stabilizing the excited state. The target compound’s fluorine substituents likely reduce this gap, enhancing UV-Vis absorption for photodynamic applications .

- Crystallography () : SHELX and ORTEP-3 analyses reveal that 2,6-difluorophenyl derivatives adopt a boat conformation in the tetrahydropyrimidine ring, optimizing steric interactions .

Biological Activity

Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, known for their diverse biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H14F2N2O3

- CAS Number : 312632-14-7

- Molecular Weight : 296.27 g/mol

- Conformation : The dihydropyrimidinone ring adopts a flattened boat conformation, which influences its interaction with biological targets .

Biological Activity

The compound exhibits a range of biological activities that can be summarized as follows:

-

Anticancer Properties :

- Research indicates that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells. Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in inhibiting growth in various cancer cell lines through mechanisms involving endoplasmic reticulum stress and modulation of signaling pathways like MEK/ERK .

- Calcium Channel Modulation :

- Antimicrobial Activity :

The biological activity of ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is largely influenced by its ability to form hydrogen bonds and interact with various enzymes and receptors:

- Hydrogen Bonding : The presence of N—H⋯O and C—H⋯O interactions stabilizes the molecular conformation and enhances binding affinity to target proteins .

Case Study 1: Anticancer Activity

In a study investigating the effects of tetrahydropyrimidine derivatives on triple-negative breast cancer (TNBC) cells, it was found that the compound induced significant apoptosis through ER stress pathways. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Calcium Channel Blockade

A comparative analysis of various tetrahydropyrimidine derivatives demonstrated that those with similar structures effectively inhibited calcium influx in cardiac tissues. This suggests that ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also exhibit similar pharmacological effects .

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(2,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a one-pot cyclocondensation of urea, ethyl acetoacetate, and 2,6-difluorobenzaldehyde. Polyphosphate ester (PPE) is a mild and efficient catalyst for this reaction, achieving yields up to 84% with high regioselectivity . Reaction optimization should focus on solvent choice (ethanol or acetic acid), temperature (80–100°C), and catalyst loading (5–10 mol% PPE). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves molecular conformation (boat or chair), dihedral angles, and hydrogen-bonding networks. Use SHELXL for refinement, ensuring R-factors <0.05 for high-resolution data .

- NMR spectroscopy : H and C NMR verify substituent integration (e.g., methyl at δ 2.29 ppm, fluorophenyl protons at δ 7.05–7.50 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1710 cm) and NH groups (3320 cm) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from ethanol or DMF at 25°C yields single crystals. Monitor for polymorphism, as para-substituted analogs exhibit conformational variations in the ester moiety (e.g., C–O–C bond rotation). Use differential scanning calorimetry (DSC) to identify polymorphic transitions and ensure lattice stability .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorine position) influence biological activity and conformational stability?

Substituting the phenyl ring at the 2,6-positions with fluorine enhances metabolic stability and hydrophobic interactions in enzyme binding pockets. Fluorine’s electron-withdrawing effect reduces the dihydropyrimidine ring’s basicity, altering hydrogen-bond donor capacity. Comparative studies show 2,6-difluoro derivatives exhibit higher antitubercular activity (MIC ~15.4 μM) than 3,4- or 4-fluoro analogs due to improved membrane permeability .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Perform structure-activity relationship (SAR) analysis with these steps:

- Pharmacophore mapping : Identify critical groups (e.g., 2-oxo moiety, fluorophenyl ring) using docking studies (AutoDock Vina).

- In vitro assays : Test against Mycobacterium tuberculosis H37Rv under standardized conditions (MIC, IC).

- Data normalization : Account for solubility differences (logP = 2.67) by using DMSO controls ≤1% v/v .

Q. How can conformational polymorphism impact crystallographic data interpretation?

Polymorphs arise from variations in ester group conformation (e.g., gauche vs. anti), leading to distinct hydrogen-bond motifs (N–H⋯O vs. C–H⋯π). For example, the para-fluoro analog forms R(8) ring motifs in one polymorph but zigzag chains in another. Use powder X-ray diffraction (PXRD) to detect polymorphic impurities and refine unit cell parameters with SHELXPRO .

Q. What methodologies validate computational docking predictions against experimental crystallographic data?

Compare docking poses (e.g., Glide SP/XP) with crystal structures of ligand-protein complexes. For thymidine phosphorylase inhibition, RMSD values <2.0 Å between predicted and observed binding modes confirm reliability. Adjust force fields (OPLS4) to account for fluorine’s van der Waals radius and partial charges .

Methodological Notes

- SHELX Refinement : For high-Z structures (e.g., bromine-substituted analogs), apply absorption corrections (SADABS) and anisotropic displacement parameters for heavy atoms .

- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., radiometric BACTEC vs. Alamar Blue) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.